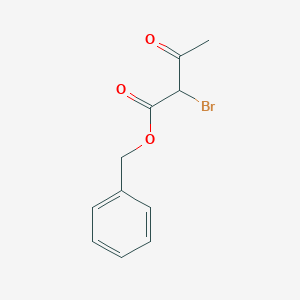

Benzyl 2-bromo-3-oxobutanoate

描述

Benzyl 2-bromo-3-oxobutanoate is a brominated ester derivative featuring a benzyl group, a reactive bromine substituent at the β-position, and a ketone moiety at the γ-position. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for heterocyclic compounds. The benzyl ester group enhances solubility in organic solvents, while the bromine atom acts as a leaving group, facilitating transformations such as eliminations or cross-couplings. Its physicochemical properties, including molecular weight (267.12 g/mol) and polarity, are influenced by the electron-withdrawing effects of the bromine and ketone groups .

属性

IUPAC Name |

benzyl 2-bromo-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHGBPWLXDABOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)OCC1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: Benzyl 2-bromo-3-oxobutanoate can be synthesized through the bromination of benzyl acetoacetate. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in diethyl ether at room temperature. Ammonium acetate is often used as a catalyst to facilitate the reaction. The reaction mixture is stirred for several hours, followed by filtration and purification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反应分析

Types of Reactions: Benzyl 2-bromo-3-oxobutanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Major Products:

Substitution: Formation of benzyl 2-amino-3-oxobutanoate or benzyl 2-thio-3-oxobutanoate.

Reduction: Formation of benzyl 2-bromo-3-hydroxybutanoate.

Oxidation: Formation of benzyl 2-bromo-3-oxobutanoic acid.

科学研究应用

Chemical Synthesis Applications

Benzyl 2-bromo-3-oxobutanoate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it a valuable building block in organic synthesis.

Synthetic Routes

The compound can be synthesized through the bromination of benzyl acetoacetate using N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in diethyl ether at room temperature, often facilitated by ammonium acetate as a catalyst. This method yields high purity and is scalable for industrial applications.

Reaction Types

This compound can undergo various reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, producing new compounds like benzyl 2-amino-3-oxobutanoate.

- Reduction Reactions : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

- Oxidation Reactions : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Pharmaceutical Applications

The compound has been utilized in the development of new pharmaceutical agents, particularly those targeting infectious diseases such as tuberculosis.

Case Study: Antitubercular Agents

A notable study demonstrated that this compound could be efficiently condensed with various amino-heteroaromatic precursors to synthesize heterocyclic compounds with potent antitubercular activity. The resulting compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 6 μM, indicating significant efficacy against Mycobacterium tuberculosis .

Biochemical Applications

In biochemistry, this compound is employed as a probe for studying enzyme mechanisms and biochemical assays. Its reactivity towards nucleophiles allows researchers to explore enzyme-substrate interactions and reaction mechanisms.

Enzyme Mechanism Studies

The compound's ability to act as an electrophile makes it suitable for investigating nucleophilic attack mechanisms in enzymatic reactions. This application is crucial for understanding metabolic pathways and designing enzyme inhibitors.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and as a building block in organic synthesis processes.

Specialty Chemicals Production

The compound's reactivity enables it to be transformed into various derivatives that are useful in manufacturing agrochemicals and other specialty products. Its unique properties allow for tailored modifications that meet specific industrial requirements.

Data Table: Summary of Applications

| Application Area | Specific Use | Example Products/Outcomes |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Benzyl 2-amino-3-oxobutanoate |

| Pharmaceutical | Antitubercular agents | Heterocyclic compounds with MIC < 6 μM |

| Biochemical Research | Probe for enzyme mechanisms | Insights into enzyme-substrate interactions |

| Industrial Production | Building block for specialty chemicals | Agrochemicals and fine chemicals |

作用机制

The mechanism of action of benzyl 2-bromo-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties.

相似化合物的比较

Comparison with Structurally Analogous Compounds

Methyl 2-Benzoylamino-3-oxobutanoate

Structural Differences: Replaces the bromine atom with a benzoylamino group (-NHBz) and uses a methyl ester instead of benzyl. Reactivity: The benzoylamino group directs reactivity toward condensation with aromatic amines (e.g., forming enamino esters via acid-catalyzed reactions), whereas the bromine in Benzyl 2-bromo-3-oxobutanoate enables nucleophilic substitutions (e.g., Suzuki couplings). Applications: Primarily used in heterocycle synthesis (e.g., pyrroles), contrasting with the bromo derivative’s utility in alkylation or cross-coupling reactions.

Ethyl 2-Chloro-3-oxobutanoate

Structural Differences : Substitutes bromine with chlorine and uses an ethyl ester.

Reactivity : Chlorine’s lower leaving-group ability (compared to bromine) results in slower nucleophilic substitution rates. The ethyl ester offers intermediate solubility between methyl and benzyl esters.

Thermodynamic Stability : The stronger C-Cl bond (vs. C-Br) increases stability under thermal conditions but reduces electrophilicity at the β-carbon .

Benzyl 2-Iodo-3-oxobutanoate

Structural Differences : Iodine replaces bromine.

Reactivity : The larger, polarizable iodine atom enhances leaving-group ability, making this compound more reactive in SN2 reactions. However, iodine’s susceptibility to light-induced degradation limits its shelf life compared to the bromo analog.

Synthetic Utility : Preferred for low-temperature reactions requiring rapid displacement, whereas the bromo derivative balances reactivity and stability for broader applications.

Physicochemical and Toxicological Profiles

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Organic Solvents) |

|---|---|---|---|

| This compound | 267.12 | ~220 (decomposes) | High in DCM, THF |

| Methyl 2-benzoylamino-3-oxobutanoate | 235.25 | 180–185 | Moderate in benzene, ethanol |

| Ethyl 2-chloro-3-oxobutanoate | 180.59 | 195–200 | High in ether, acetone |

Toxicity Considerations

- This compound: Limited direct data, but benzyl esters (e.g., benzyl alcohol) are associated with respiratory and dermal irritation .

- Methyl 2-Benzoylamino-3-oxobutanoate: Benzoylamino groups are generally less toxic than halogens but may still induce allergic responses in sensitive individuals.

- Ethyl 2-Chloro-3-oxobutanoate: Chlorinated esters often exhibit higher acute toxicity (e.g., hepatotoxicity) compared to brominated analogs, as seen in rodent studies .

生物活性

Benzyl 2-bromo-3-oxobutanoate (C11H11BrO3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a bromo substituent and a keto group. The compound can be synthesized through various methods, including the condensation of benzyl bromide with 3-oxobutanoic acid derivatives. Recent studies have demonstrated efficient synthetic routes that yield this compound in respectable purities and quantities, facilitating further biological evaluations .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study indicated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values below 0.195 μM, highlighting its potential as an antitubercular agent .

| Compound | MIC (μM) |

|---|---|

| This compound | <0.195 |

| Ethyl ester analog | 8–20 |

| Other heterocyclic derivatives | 41–86 |

Anticancer Activity

The compound also exhibits anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A-549) cancers. The IC50 values for these activities were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 7.17 ± 0.94 |

| A-549 | 2.93 ± 0.47 |

These findings suggest that the compound may interfere with critical cellular processes involved in cancer proliferation .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Molecular docking studies have suggested that this compound forms hydrogen bonds with key amino acids in target proteins, enhancing its inhibitory effects on enzymes related to inflammation and cancer progression .

Case Studies

- Antitubercular Activity Study : A series of compounds based on this compound were synthesized and evaluated for their efficacy against Mtb. The study highlighted the importance of the benzyl ester moiety in enhancing potency compared to other ester forms .

- Anticancer Evaluation : Another research project focused on the anticancer potential of derivatives derived from this compound, revealing significant cytotoxic effects against MCF-7 cells, thereby supporting its development as a potential anticancer drug .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl 2-bromo-3-oxobutanoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via esterification of 2-bromo-3-oxobutanoic acid with benzyl alcohol under acidic catalysis. Optimization involves controlling stoichiometry (e.g., molar ratios of acid to alcohol), temperature (typically 60–80°C), and catalyst selection (e.g., sulfuric acid or immobilized lipases for greener approaches). Reaction progress should be monitored using TLC or HPLC. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Employ a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm the presence of the benzyl ester (δ ~5.1 ppm for CHPh), bromo (δ ~4.5 ppm for CHBr), and ketone groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na] at m/z ~267).

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction using SHELX software suites is recommended .

Q. What safety precautions are essential when handling this compound?

- Methodology : Follow SDS guidelines:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in a sealed, dry container away from ignition sources due to flammability risks. Emergency measures include rinsing exposed areas with water for 15+ minutes and seeking medical aid for persistent symptoms .

Advanced Research Questions

Q. How does the bromo substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The bromine atom serves as a leaving group, enabling Suzuki-Miyaura or Ullmann-type couplings. For example, palladium-catalyzed coupling with aryl boronic acids (e.g., 2-benzyloxyphenylboronic acid ) can introduce aryl groups at the β-keto position. Reaction efficiency depends on ligand choice (e.g., PPh), base (KCO), and solvent (DMF/toluene mixtures). Monitor side reactions (e.g., ketone reduction) via in-situ IR spectroscopy .

Q. What strategies resolve contradictions in reported catalytic efficiencies for esterification reactions involving this compound?

- Methodology : Discrepancies in catalytic yields (e.g., acid vs. enzyme catalysts) require systematic analysis:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (temperature, catalyst loading, solvent polarity).

- Kinetic Modeling : Fit time-course data to pseudo-first-order or Michaelis-Menten models to compare rate constants.

- Data Mining : Apply multivariate analysis to published datasets to identify outliers or confounding factors (e.g., moisture sensitivity) .

Q. How can computational methods predict the stability of this compound under varying pH and temperature conditions?

- Methodology : Perform DFT calculations (e.g., Gaussian 09) to assess bond dissociation energies (BDEs) of the C-Br and ester linkages. Solvent effects (e.g., hydrolysis in aqueous media) can be modeled using COSMO-RS. Experimental validation via accelerated stability studies (40–60°C, pH 1–13) with HPLC monitoring confirms degradation pathways (e.g., β-keto elimination or ester hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。